2-Acetylbenzothiazole

physicochemical characterization quality control procurement specification

Procure 2-Acetylbenzothiazole for its unique C-2 acetyl electrophilic reactivity, enabling specific condensation to form dyes, serving as a fluorescence probe in chemoenzymatic kinetic studies, and imparting characteristic volatile aroma notes in flavor formulations. Not interchangeable with alkylthiazoles or 2-amino derivatives. Ideal for organic synthesis, analytical chemistry, and sensory science applications.

Molecular Formula C9H7NOS
Molecular Weight 177.22 g/mol
CAS No. 1629-78-3
Cat. No. B155973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetylbenzothiazole
CAS1629-78-3
Molecular FormulaC9H7NOS
Molecular Weight177.22 g/mol
Structural Identifiers
SMILESCC(=O)C1=NC2=CC=CC=C2S1
InChIInChI=1S/C9H7NOS/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-5H,1H3
InChIKeyGSTOPVGJHLPSBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetylbenzothiazole (CAS 1629-78-3) Procurement-Relevant Compound Identification


2-Acetylbenzothiazole (CAS 1629-78-3) is an organic compound belonging to the benzothiazole family, a class of electron-rich aromatic heterocycles containing sulfur and nitrogen [1]. It is characterized by an acetyl group at the 2-position of the benzothiazole ring, which confers a distinct electrophilic reactivity profile at the ipso position via homolytic aromatic substitution [2]. The compound possesses a molecular formula of C9H7NOS and a molecular weight of 177.22 g/mol [1]. Its defined physicochemical identity, as established by the NIST Chemistry WebBook, includes a CAS Registry Number 1629-78-3 and IUPAC Standard InChIKey GSTOPVGJHLPSBJ-UHFFFAOYSA-N [1].

Why 2-Acetylbenzothiazole Cannot Be Interchanged with Other Benzothiazole or Thiazole Derivatives


Generic substitution of 2-acetylbenzothiazole with other benzothiazole or thiazole derivatives is not scientifically justified due to the profound impact of the C-2 substituent on both chemical reactivity and biological activity [1]. The nature of the substituent at the 2-position is a primary determinant of a benzothiazole's behavior: it governs electrophilic and nucleophilic reactivity, influences binding affinity to biological targets, and dictates the compound's sensory profile in flavor applications [1][2]. For instance, while alkylthiazoles impart roasted and nutty notes, the acetyl group in acetylthiazoles specifically contributes to volatile aroma characteristics and enhances sensory perception, a distinction critical for formulation reproducibility [2]. Furthermore, the synthetic utility of 2-acetylbenzothiazole as a building block for more complex heterocyclic systems, such as in condensation reactions with formylbenzothiazoles to yield dyes, is a direct function of its unique acetyl group reactivity and cannot be replicated by its 2-alkyl or 2-amino counterparts [3]. The following section provides quantitative evidence to support these differential claims.

Quantitative Differentiation of 2-Acetylbenzothiazole Against Close Analogs


Physicochemical Identity and Purity Specifications for 2-Acetylbenzothiazole

For procurement and quality control, the compound's identity is definitively established by its melting point (109 °C) and predicted boiling point (301.9±25.0 °C) and density (1.286±0.06 g/cm³) . The compound is commercially available at a specified purity of 97%, with recommended storage at 2-8°C to maintain stability .

physicochemical characterization quality control procurement specification

Electrophilic Reactivity of 2-Acetylbenzothiazole in Ipso Substitution

2-Acetylbenzothiazole can be synthesized via a nucleophilic acetyl radical reaction with 2-substituted benzothiazoles. This reaction occurs through a homolytic aromatic substitution at the ipso position, effectively displacing various substituents to yield the target compound [1]. This specific reactivity is not shared by benzothiazoles with non-acetyl substituents.

synthetic chemistry radical reactions ipso substitution

Sensory Profile Differentiation: Acetyl vs. Alkyl Thiazoles

Within the thiazole class, the substituent type dictates the flavor profile. While alkyl thiazoles are typically used to impart roasted, nutty, or toasted notes, acetyl thiazoles are specifically noted for their contribution to volatile aroma characteristics and enhancement of sensory perception [1]. This qualitative functional difference is critical for flavor formulation.

flavor chemistry sensory analysis aroma compound

Use of 2-Acetylbenzothiazole as a Fluorescent Probe for Reaction Monitoring

2-Acetylbenzothiazole (1-(1,3-Benzothiazol-2-yl)ethanone) has a demonstrated application as a fluorescence probe used in chemoenzymatic synthesis to measure the rate of reactions. It has been shown to enhance rates of reactions by acting as a nucleophile and reacting with pyridinium .

analytical chemistry fluorescent probe chemoenzymatic synthesis

Dye Formation via Condensation: A Reactivity-Based Distinction

The condensation of 2-acetylbenzothiazole with 2-formylbenzothiazole and other heterocyclic aldehydes yields products that react with acids or alkalis to produce dyes [1]. This specific dye-forming chemistry is a direct result of the reactivity of the acetyl group at the 2-position.

dye synthesis heterocyclic chemistry condensation reaction

Validated Application Scenarios for 2-Acetylbenzothiazole Based on Differential Evidence


Flavor and Fragrance Formulation Requiring Volatile Aroma Enhancement

2-Acetylbenzothiazole is the appropriate selection for formulators seeking to enhance volatile aroma characteristics and sensory perception in complex flavor systems, distinct from the roasted or nutty notes provided by alkylthiazoles [1]. Its procurement is justified when a formulation requires the specific sensory contribution of an acetylthiazole rather than that of other thiazole derivatives.

Synthesis of Dyes via Condensation with Formylbenzothiazoles

In heterocyclic chemistry, 2-acetylbenzothiazole is a necessary starting material for the synthesis of specific dyes. The condensation of 2-acetylbenzothiazole with 2-formylbenzothiazole, followed by treatment with acid or alkali, yields dye products [2]. This application is unique to the 2-acetyl derivative and cannot be accomplished with 2-alkylbenzothiazoles.

Analytical Monitoring of Chemoenzymatic Reaction Rates

Researchers in analytical chemistry and enzymology can utilize 2-acetylbenzothiazole as a fluorescence probe to measure the rate of reactions in chemoenzymatic syntheses, where it functions as a nucleophile reacting with pyridinium . This specialized application provides a tool for kinetic studies that is not a general property of all benzothiazoles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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